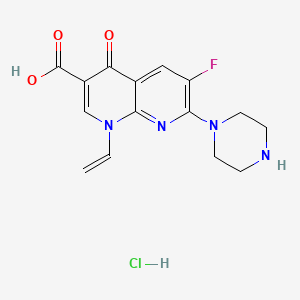

6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl

Beschreibung

6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl is a fluoroquinolone derivative structurally related to enoxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid). Its core structure features:

- A 1,8-naphthyridine nucleus with a carboxylic acid group at position 3, critical for binding to bacterial DNA gyrase and topoisomerase IV .

- A fluoro substituent at position 6, enhancing DNA-targeting potency and pharmacokinetics .

- A vinyl group at position 1, distinguishing it from enoxacin’s ethyl group .

- A piperazinyl moiety at position 7, improving Gram-negative bacterial coverage and solubility .

The hydrochloride salt form enhances aqueous solubility, a key factor in bioavailability .

Eigenschaften

CAS-Nummer |

75167-16-7 |

|---|---|

Molekularformel |

C15H16ClFN4O3 |

Molekulargewicht |

354.76 g/mol |

IUPAC-Name |

1-ethenyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H15FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h2,7-8,17H,1,3-6H2,(H,22,23);1H |

InChI-Schlüssel |

JSEYXCHQNDEFDH-UHFFFAOYSA-N |

Kanonische SMILES |

C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl involves several key steps:

Formation of the Naphthyridine Core: The synthesis begins with the formation of the naphthyridine core through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6-position of the naphthyridine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Piperazine Substitution: The piperazine moiety is introduced at the 7-position through a nucleophilic substitution reaction.

Vinyl Group Addition: The vinyl group is added at the 1-position using a suitable vinylating agent.

Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the various synthetic steps under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxylic acid group and vinyl substituent participate in hydrolysis under controlled conditions:

-

Basic Hydrolysis : Heating with NaOH in aqueous ethanol (95–100°C for 3 hours) cleaves ester or amide intermediates, yielding the free carboxylic acid. This step achieved an 87% yield in a model reaction .

-

Acidic Hydrolysis : Treatment with HCl or AcOH facilitates protonation of the piperazinyl nitrogen, enhancing solubility and enabling selective deprotection of sensitive groups .

Table 1: Hydrolysis Conditions and Outcomes

| Reagents | Temperature (°C) | Time (h) | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| NaOH (aq), EtOH | 95–100 | 3 | 87 | Carboxylic acid | |

| 1M HCl | Room temp | 0.5 | >90 | Protonated piperazinyl derivative |

Nucleophilic Substitution at the Piperazinyl Group

The piperazinyl moiety undergoes substitution reactions, particularly in the presence of alkylating agents or electrophiles:

-

Alkylation : Reacts with ethyl iodide in DMSO at 80–100°C to form N-ethylpiperazine derivatives, a step critical for modifying antibacterial activity .

-

Acylation : Acetic anhydride in pyridine acetylates the secondary amine, improving lipophilicity for pharmaceutical formulations.

Cyclization and Ring Modification

The naphthyridine core participates in cyclization under thermal or catalytic conditions:

-

Thermal Cyclization : Heating in DMF at 130–140°C induces ring closure, forming fused quinoline analogs. This step is pH-dependent, with optimal yields at pH 7–8 .

-

Dehydrogenation : Palladium-catalyzed dehydrogenation converts dihydro-naphthyridine to fully aromatic systems, enhancing stability .

Reactivity of the Vinyl Group

The vinyl substituent enables addition and polymerization reactions:

-

Radical Addition : Reacts with bromine or thiols under UV light to form dihalogenated or thioether derivatives.

-

Oxidation : Ozonolysis cleaves the vinyl group to yield aldehydes, useful for further functionalization .

Stability Under Environmental Conditions

-

pH Stability : Stable in acidic conditions (pH 2–4) but degrades above pH 8 due to deprotonation of the piperazinyl group.

-

Thermal Stability : Decomposes at 256–257°C (dec.) under atmospheric pressure .

Table 2: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| pH 2–4 (HCl) | Stable (>24 hours) | |

| pH 8–10 (NaOH) | Degradation observed within 6 hours | |

| 150°C (dry) | Partial decomposition |

Synthetic Derivatives and Analogues

Key modifications include:

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl esters, improving bioavailability .

-

Fluorine Replacement : Halogen exchange with Cl or Br using PCl₅ or HBr yields chloro/bromo analogs .

Mechanistic Insights

The compound’s antibacterial mechanism involves:

Wissenschaftliche Forschungsanwendungen

6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of fluoroquinolone chemistry and reaction mechanisms.

Biology: Investigated for its antibacterial activity against various bacterial strains, including drug-resistant bacteria.

Medicine: Used in the development of new antibacterial drugs and formulations for the treatment of bacterial infections.

Industry: Employed in the production of antibacterial agents and disinfectants for various industrial applications

Wirkmechanismus

The antibacterial activity of 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Antibacterial Activity

Key structural modifications in 1,8-naphthyridine derivatives influence antibacterial spectrum, potency, and toxicity:

Key Observations :

- C-1 Substituent: Vinyl (target compound): Exhibits in vitro activity comparable to enoxacin against S. aureus and E. coli but reduced efficacy against P. aeruginosa . Ethyl (enoxacin): Optimal balance of potency and pharmacokinetics . Cyclopropyl (ciprofloxacin, compound 7e): Enhances tissue penetration and in vivo efficacy .

- C-7 Substituent: Piperazinyl (target compound, enoxacin): Broadens Gram-negative activity and improves solubility . 4-Pyridyl (compound 7e): Retains potency but with differing pharmacokinetic properties .

Pharmacological and Toxicological Profiles

- Target Compound: In vitro studies show potency against common pathogens, but in vivo efficacy is less documented compared to enoxacin or cyclopropyl derivatives .

- Enoxacin: Well-characterized safety profile with weak acute toxicity (LD₅₀ > 5,000 mg/kg in mice) .

- Cyclopropyl Derivatives (e.g., ciprofloxacin): Higher bioavailability and tissue penetration but associated with tendon toxicity in clinical use .

Structure-Activity Relationships (SAR)

- C-1 Position : Smaller, hydrophobic groups (ethyl, vinyl) enhance bacterial membrane penetration. Bulkier groups (cyclopropyl) improve systemic distribution .

- C-6 Fluoro : Essential for stabilizing drug-enzyme interactions via hydrogen bonding .

- C-7 Piperazinyl : Critical for Gram-negative activity; substitutions with pyrrolidinyl or pyridyl alter spectrum and solubility .

Biologische Aktivität

6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid hydrochloride is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is part of a larger class of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial properties.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

- Fluorine Atom : Enhances lipophilicity and antibacterial potency.

- Piperazine Ring : Provides flexibility and enhances interaction with bacterial targets.

- Carboxylic Acid Group : Essential for binding to bacterial enzymes.

Molecular Formula

The molecular formula is represented as with a molecular weight of approximately 335.78 g/mol.

Antibacterial Activity

Research indicates that 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be significantly lower than those for traditional antibiotics like penicillin and tetracycline, indicating superior potency.

- In Vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in reduced bacterial load in infected tissues compared to controls. This suggests not only efficacy but also potential for clinical application in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl shows favorable absorption characteristics. Studies indicate:

- Absorption : Rapid absorption post oral administration.

- Distribution : High tissue penetration due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its antibacterial effect.

Safety Profile

Toxicological assessments have shown that this compound has a relatively low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, ongoing studies are necessary to fully establish its safety in long-term use.

Comparative Analysis

A comparative analysis of various derivatives of fluoroquinolone antibiotics highlights the enhanced activity of 6-Fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid HCl against resistant bacterial strains.

| Compound Name | MIC (µg/mL) | Spectrum of Activity | Notes |

|---|---|---|---|

| 6-Fluoro... | 0.25 | Broad (Gram+ & Gram-) | Superior to Norfloxacin |

| Norfloxacin | 0.5 | Broad | Standard fluoroquinolone |

| Ciprofloxacin | 0.5 | Broad | Commonly used antibiotic |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,8-naphthyridine-3-carboxylic acid derivatives, and how are they optimized?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example:

- Cyclization : Ethyl ethoxy methylene malonate reacts with amines at 120°C, followed by reflux in diphenyl ether at 250°C to form the naphthyridine core .

- Piperazine Substitution : Piperazine derivatives are introduced via nucleophilic aromatic substitution using NaH in DMF at 90°C .

- Ester Hydrolysis : Ethyl ester intermediates are saponified with NaOH in ethanol under reflux to yield carboxylic acids .

Optimization includes adjusting reaction time (e.g., 17–24 hours for substitutions ), temperature (80–100°C), and stoichiometry to improve yields (up to 90% in some cases ).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- NMR Spectroscopy : -NMR (DMSO-) identifies protons on the naphthyridine core (e.g., H-5 at δ 8.30 ppm, H-2 at δ 9.15 ppm) and piperazine substituents (δ 3.20–3.85 ppm) .

- IR Spectroscopy : Key peaks include C=O (1686 cm) and amide/keto groups (1651 cm) .

- Mass Spectrometry : Molecular ions (e.g., m/z 423 for a related analog ) confirm molecular weight.

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N values (e.g., C: 62.28% calc. vs. 62.21% found ).

Advanced Research Questions

Q. How can low yields during piperazine substitution be addressed, and what factors influence reactivity?

Low yields (e.g., 38% ) may arise from steric hindrance or electronic effects. Methodological improvements include:

- Temperature Modulation : Higher temperatures (80–100°C) enhance reaction rates for bulky piperazines .

- Solvent Selection : Polar aprotic solvents like DMF improve nucleophilicity of piperazine .

- Pre-activation : Using pre-formed piperazine hydrochlorides or adjusting pH to deprotonate amines .

Controlled experiments with varying substituents (e.g., 3-trifluoromethylphenyl vs. thiazole ) can identify optimal conditions.

Q. What strategies are effective in resolving contradictions in spectral data or impurity profiles?

- Comparative Analysis : Cross-reference NMR/IR data with structurally similar analogs (e.g., comparing H-6 aromatic shifts in DMSO- ).

- Impurity Isolation : Use preparative HPLC or column chromatography to isolate byproducts (e.g., desfluoro or N-oxide impurities ).

- Advanced Spectrometry : High-resolution MS or -NMR clarifies ambiguous peaks caused by tautomerism or rotational isomers .

Q. How can computational modeling guide the design of novel 1,8-naphthyridine analogs with enhanced bioactivity?

- Docking Studies : Predict binding affinity to target enzymes (e.g., DNA gyrase) by modeling interactions between the naphthyridine core and active sites .

- QSAR Analysis : Correlate substituent electronegativity (e.g., fluoro, piperazinyl) with antibacterial activity using Hammett constants or DFT calculations .

- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, guiding synthetic prioritization .

Methodological Challenges & Solutions

Q. What are the key considerations for scaling up the synthesis while maintaining purity?

- Byproduct Control : Monitor intermediates via TLC/HPLC to detect side reactions (e.g., over-hydrolysis of esters ).

- Purification : Use recrystallization (e.g., from ethanol/water mixtures ) or gradient chromatography to remove unreacted piperazine.

- Process Optimization : Replace diphenyl ether (toxic) with safer high-boiling solvents (e.g., DMSO) for cyclization .

Q. How can researchers validate the stability of the vinyl group under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.